molecular formula C20H26 B14719519 1,1'-Biphenyl, 2,2',3,3',4,4',6,6'-octamethyl- CAS No. 6883-66-5

1,1'-Biphenyl, 2,2',3,3',4,4',6,6'-octamethyl-

Cat. No.: B14719519
CAS No.: 6883-66-5
M. Wt: 266.4 g/mol
InChI Key: MKRONAYRYHSNEU-UHFFFAOYSA-N
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Description

1,1’-Biphenyl, 2,2’,3,3’,4,4’,6,6’-octamethyl-: is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of eight methyl groups attached to the biphenyl core, making it highly substituted. The molecular structure of this compound is significant in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Biphenyl, 2,2’,3,3’,4,4’,6,6’-octamethyl- typically involves the methylation of biphenyl derivatives. One common method is the Friedel-Crafts alkylation, where biphenyl is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters ensures the efficient production of 1,1’-Biphenyl, 2,2’,3,3’,4,4’,6,6’-octamethyl-.

Chemical Reactions Analysis

Types of Reactions: 1,1’-Biphenyl, 2,2’,3,3’,4,4’,6,6’-octamethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully reduced biphenyl derivatives.

    Substitution: Electrophilic substitution reactions are common, where halogenation, nitration, or sulfonation can occur using reagents like chlorine, nitric acid, or sulfuric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride at room temperature.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Partially or fully reduced biphenyl derivatives.

    Substitution: Halogenated, nitrated, or sulfonated biphenyl derivatives.

Scientific Research Applications

1,1’-Biphenyl, 2,2’,3,3’,4,4’,6,6’-octamethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and as an additive in lubricants and coatings.

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 2,2’,3,3’,4,4’,6,6’-octamethyl- involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,6,6’-nonachloro-
  • 1,1’-Biphenyl, 2,2’,3,3’,4,4’,5-heptachloro-
  • 1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,5’,6-nonachloro-

Comparison: 1,1’-Biphenyl, 2,2’,3,3’,4,4’,6,6’-octamethyl- is unique due to its high degree of methyl substitution, which imparts distinct chemical and physical properties. Compared to its chlorinated counterparts, the octamethyl derivative is less reactive towards nucleophilic substitution but more stable under oxidative conditions. This stability makes it suitable for applications requiring robust chemical performance.

Properties

CAS No.

6883-66-5

Molecular Formula

C20H26

Molecular Weight

266.4 g/mol

IUPAC Name

1,2,3,5-tetramethyl-4-(2,3,4,6-tetramethylphenyl)benzene

InChI

InChI=1S/C20H26/c1-11-9-13(3)19(17(7)15(11)5)20-14(4)10-12(2)16(6)18(20)8/h9-10H,1-8H3

InChI Key

MKRONAYRYHSNEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)C)C2=C(C=C(C(=C2C)C)C)C)C

Origin of Product

United States

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